molecular formula C19H20Br2O5 B4922334 4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

Cat. No.: B4922334
M. Wt: 488.2 g/mol
InChI Key: UBXAYFYUGPBHRG-UHFFFAOYSA-N
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Description

4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes multiple ether linkages and brominated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to obtain 2,6-dibromo-4-methylphenol. This intermediate is then reacted with ethylene glycol to form the corresponding ether. Subsequent reactions with ethylene oxide and 3-methoxybenzaldehyde yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and ether linkages can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid
  • 4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol
  • 2,6-Dibromo-4-methylphenol

Uniqueness

4-[2-[2-(2,6-Dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple ether linkages and brominated aromatic rings distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[2-[2-(2,6-dibromo-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2O5/c1-13-9-15(20)19(16(21)10-13)26-8-6-24-5-7-25-17-4-3-14(12-22)11-18(17)23-2/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXAYFYUGPBHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOCCOC2=C(C=C(C=C2)C=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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